4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-6-(trifluoromethyl)pyrimidine
Description
4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative featuring a trifluoromethyl group at position 6 and a piperazine ring at position 4. The piperazine moiety is further acylated by a thiophene-2-carbonyl group, introducing aromatic and electron-rich sulfur-based characteristics. This structural design is common in medicinal chemistry, where the trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine-thiophene linkage may facilitate interactions with biological targets such as kinases or neurotransmitter receptors (e.g., dopamine D3 receptors, as seen in related compounds like FAUC 329) . The compound’s synthesis likely involves coupling thiophene-2-carbonyl chloride to a pre-functionalized pyrimidine-piperazine intermediate, analogous to methods described for sulfonyl-substituted analogs .
Properties
IUPAC Name |
thiophen-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4OS/c15-14(16,17)11-8-12(19-9-18-11)20-3-5-21(6-4-20)13(22)10-2-1-7-23-10/h1-2,7-9H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCZGOFHGLTIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The piperazine moiety is then attached, and finally, the thienyl group is introduced. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of trifluoromethyl pyrimidine derivatives, including 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-6-(trifluoromethyl)pyrimidine. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives have been tested against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells, showing varying degrees of cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Antifungal and Insecticidal Properties
The antifungal activities of related compounds have also been investigated. Some derivatives demonstrated promising results against fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, indicating potential applications in agricultural settings . Furthermore, insecticidal assays revealed moderate activity against pests like Mythimna separata and Spodoptera frugiperda, suggesting that these compounds could serve as bioactive agents in pest management strategies .
Case Study 1: Anticancer Screening
In a comprehensive screening conducted by the National Cancer Institute, several trifluoromethyl pyrimidine derivatives were evaluated for their anticancer properties across 60 different human cancer cell lines. Among them, certain compounds exhibited IC50 values comparable to established anticancer drugs, indicating their potential as lead candidates for further development in cancer therapy .
Case Study 2: Agricultural Applications
A study focusing on the antifungal efficacy of pyrimidine derivatives reported that specific compounds achieved over 90% inhibition against Botrytis cinerea at low concentrations (50 μg/ml). This performance was comparable to commercial fungicides, highlighting their potential utility in agricultural practices for crop protection .
Mechanism of Action
The mechanism of action of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine moiety can interact with various receptors or enzymes, modulating their activity. The thienyl group may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-6-(trifluoromethyl)pyrimidine and related pyrimidine derivatives:
Table 1: Structural and Functional Comparison
Key Findings
Electronic and Steric Effects :
- The target compound ’s thiophene-2-carbonyl group provides moderate electron-withdrawing effects compared to sulfonyl derivatives (e.g., ), preserving the piperazine nitrogen’s basicity for hydrogen bonding.
- BJ05052 () incorporates a bulky chlorophenyl-cyclopentanecarbonyl group, which may enhance π-π stacking but reduce solubility.
Biological Relevance: The trifluoromethyl group in the target compound and its analogs is critical for metabolic stability, a feature shared with FAUC 329, a dopamine D3 receptor ligand .
Synthetic Flexibility :
- Piperazine-functionalized pyrimidines (e.g., ) are synthesized via nucleophilic substitution or acylative coupling, enabling diverse substituent incorporation. The target compound’s thiophene-2-carbonyl group likely follows similar acylation protocols.
Physical Properties :
- Thiophene’s sulfur atom may slightly increase lipophilicity compared to oxygen-containing analogs (e.g., tetrahydrofuran in ), affecting blood-brain barrier penetration.
Biological Activity
4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a thiophene moiety, which are known to enhance biological activity through various mechanisms. The molecular formula is , indicating the presence of nitrogen, sulfur, and fluorine atoms that contribute to its pharmacological properties.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. The thiophene ring and piperazine moiety are essential for binding, influencing the compound's efficacy in various assays. Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation and exhibit antimicrobial properties.
Biological Activity Overview
Recent studies have highlighted multiple biological activities associated with this compound:
- Anticancer Activity : Research indicates that derivatives of trifluoromethyl pyrimidines, including this compound, show promising anticancer effects against various cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 µg/mL .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains of bacteria.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- Anticancer Studies : A study demonstrated that derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
- Enzyme Inhibition : Investigations into the compound's mechanism revealed that it might inhibit key enzymes involved in cancer metabolism, thus slowing down tumor growth. This was supported by molecular docking studies that indicated strong binding affinity to target proteins .
- Comparative Analysis : A comparative study showed that modifications in the structural components significantly influenced the biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
